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molecular formula C12H19N3O B8284429 1-(6-methoxypyridin-3-yl)-N-methylpiperidin-4-amine

1-(6-methoxypyridin-3-yl)-N-methylpiperidin-4-amine

Cat. No. B8284429
M. Wt: 221.30 g/mol
InChI Key: YSJLITDTOGOTGI-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

N-Benzyl-1-(6-methoxypyridin-3-yl)-N-methylpiperidin-4-amine (450 mg, 1.447 mmol, 1.0 eq.) was dissolved in MeOH (6 ml) and degassed with N2. Pd(OH)2 (225 mg, 50%) was then added and hydrogenation was carried out for 3 hours. After monitoring by TLC, the reaction mixture was filtered over Celite and the filtrate was concentrated under reduced pressure and used in the next stage without being purified further. Yield: 78% (250 mg, 1.13 mmol)
Name
N-Benzyl-1-(6-methoxypyridin-3-yl)-N-methylpiperidin-4-amine
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:16]=[N:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO>[CH3:22][O:21][C:18]1[N:17]=[CH:16][C:15]([N:12]2[CH2:11][CH2:10][CH:9]([NH:8][CH3:1])[CH2:14][CH2:13]2)=[CH:20][CH:19]=1

Inputs

Step One
Name
N-Benzyl-1-(6-methoxypyridin-3-yl)-N-methylpiperidin-4-amine
Quantity
450 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1CCN(CC1)C=1C=NC(=CC1)OC)C
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with N2
ADDITION
Type
ADDITION
Details
Pd(OH)2 (225 mg, 50%) was then added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C=N1)N1CCC(CC1)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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